环戊烷乙磺酰胺

描述

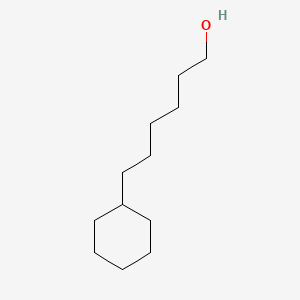

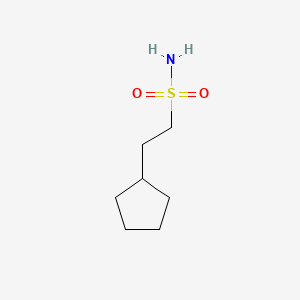

Cyclopentaneethanesulfonamide, also known as CPE, is an organic compound that belongs to the class of sulfonamides and is used in various scientific research applications. CPE is a cyclic amide and consists of a cyclopentane ring with a sulfonamide group attached to the ring. It is a versatile compound and has been used in a variety of research applications, including drug design and development, enzyme inhibition, and biochemical and physiological studies.

科学研究应用

路易斯酸催化的环化反应

环戊烯磺酰胺(包括与环戊烷乙磺酰胺相关的化合物)可以通过供体-受体环丙烷和炔胺的路易斯酸催化(3+2)-环化反应合成。该方法以良好至优异的产率提供环戊烯磺酰胺,脱保护和水解产生 2,3-取代环戊酮。该过程具有高度非对映选择性,展示了该化合物在复杂化学合成中的用途 (Mackay 等人,2014).

大环化合物合成

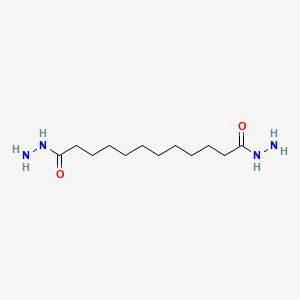

通过 β-三甲基甲硅烷基乙磺酰胺的改良 Richman-Atkins 环化反应合成聚氮杂大环化合物,扩展了现有方法。该方法能够制备不稳定的聚氮n萘并菲和聚氮n蒽并菲,这些化合物以前无法大量获得。这突出了环戊烷乙磺酰胺衍生物在复杂大环结构合成中的作用 (Hoye 等人,2001).

光学生物分子识别

与环戊烷乙磺酰胺结构密切相关的功能性环烷,作为光学生物分子识别的有希望的宿主。它们通过非共价相互作用封装和稳定客体分子的能力使其适用于开发针对各种生物分子的选择性探针 (Ramaiah 等人,2010).

用于结合的超分子主体

环烷,包括与环戊烷乙磺酰胺相关的环烷,以其超分子主体能力而闻名,这使它们能够通过非共价相互作用在其腔内结合原子或分子客体。该特性在药物设计等应用中得到利用,其中可以利用环烷的特殊稳定性和选择性识别能力 (Weidmann 和 Craik,2016).

自组装新方向

有机大环、笼和环烷的自组装和捕获研究为创建不同的环烷衍生物开辟了新方向。这些努力克服了传统的合成挑战,为发现基于环烷的化合物的独特特性和应用提供了新途径 (Shear 和 Johnson,2021).

属性

IUPAC Name |

2-cyclopentylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOOVUNPORBZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170505 | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentylethanesulfonamide | |

CAS RN |

17854-73-8 | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。